1-{2-nitro-4-methylphenyl}-1H-indazole
Description
1-{2-Nitro-4-methylphenyl}-1H-indazole is a nitro-substituted indazole derivative characterized by a methyl group at the 4-position and a nitro group at the 2-position of the phenyl ring fused to the indazole core. Indazoles are nitrogen-containing heterocyclic compounds with a bicyclic structure, often studied for their pharmacological and material science applications. The nitro and methyl substituents on the phenyl ring likely influence its electronic properties, solubility, and reactivity, making it a candidate for comparative studies with structurally related compounds.
Properties
IUPAC Name |
1-(4-methyl-2-nitrophenyl)indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-10-6-7-13(14(8-10)17(18)19)16-12-5-3-2-4-11(12)9-15-16/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVYHMRPGVHAMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=CC=CC=C3C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-nitro-4-methylphenyl}-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitro-4-methylphenylhydrazine with a suitable aldehyde or ketone, followed by cyclization to form the indazole ring. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are also employed in the synthesis of indazole derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{2-nitro-4-methylphenyl}-1H-indazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methyl group on the phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of 1-{2-amino-4-methylphenyl}-1H-indazole.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Mechanism of Action
The mechanism of action of 1-{2-nitro-4-methylphenyl}-1H-indazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indazole ring structure allows for binding to specific enzymes and receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional analogues of 1-{2-nitro-4-methylphenyl}-1H-indazole, based on the provided evidence and related literature:
* Hypothetical entry due to lack of direct evidence for the target compound.
Key Differences and Trends
Core Heterocycle :
- Indazole vs. Imidazole : Indazole (benzopyrazole) contains a six-membered benzene ring fused to a five-membered pyrazole ring, while imidazole is a standalone five-membered ring with two nitrogen atoms. Indazoles generally exhibit greater aromatic stability and diverse binding modes in biological systems compared to imidazoles .
Substituent Positioning :
- The 2-nitro-4-methylphenyl group in the target compound introduces steric and electronic effects distinct from the 4-nitrophenyl group in 1-(4-nitrophenyl)-1H-imidazole. The nitro group at the 2-position (ortho to the indazole linkage) may hinder rotational freedom and alter intermolecular interactions compared to para-substituted analogues .
Synthetic Accessibility: Chlorination and nitration reactions are common in synthesizing nitro-phenyl derivatives.
Physicochemical Properties: The methyl group at the 4-position likely enhances lipophilicity compared to non-methylated analogues, impacting solubility and bioavailability. This contrasts with the chloromethyl substituent in the imidazole derivative, which introduces polarizability and reactivity toward nucleophilic substitution .
Research Findings and Challenges
- Crystallographic Analysis: Tools like SHELXL and SHELXT (–4) are critical for resolving the crystal structures of nitro-phenyl heterocycles.
- Biological Relevance: While 1-(4-nitrophenyl)-1H-imidazole is noted for research applications (), the biological activity of the target compound remains unexplored in the provided sources.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
